Domperidone-d6

Bioanalysis LC-MS/MS Method Validation Internal Standardization

Non-deuterated or structural analog internal standards fail to correct for analyte-specific matrix effects in domperidone LC-MS/MS bioanalysis. Domperidone-d6 resolves this with a +6 Da mass shift and 99.1% isotopic enrichment for definitive isotope dilution quantification. - 0.11% d0 carryover ensures accuracy at low LLOQ levels in pediatric/lactating patient studies. - Multi-orthogonal characterization (TLC, EA, NMR, MS) and USP/EP traceability support ANDA/DMF submissions. - Defined solid-state stability (m.p. 235-237°C; store at 4°C) enables reproducible standard preparation across QC shifts.

Molecular Formula C22H24ClN5O2
Molecular Weight 431.9 g/mol
Cat. No. B588569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDomperidone-d6
Synonyms5-Chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one-d6;  Euciton-d6;  Evoxin-d6;  Gastronorm-d6;  KW 5338-d6;  Mod-d6;  Motilium-d6;  NSC 299589-d6;  Nauzelin-d6;  Nauzelin Ds-d6;  Peridon-d6;  Perid
Molecular FormulaC22H24ClN5O2
Molecular Weight431.9 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O
InChIInChI=1S/C22H24ClN5O2/c23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30)/i3D2,10D2,11D2
InChIKeyFGXWKSZFVQUSTL-WIQKFUDUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Domperidone-d6 (CAS 1329614-18-7): A Deuterated Internal Standard for Domperidone Quantification by GC-MS and LC-MS/MS


Domperidone-d6 is a stable isotope-labeled internal standard in which six hydrogen atoms on the propyl linker of domperidone are replaced with deuterium (2H), yielding a molecular formula of C₂₂H₁₈D₆ClN₅O₂ and a molecular weight of 431.95 g/mol . The unlabeled parent compound, domperidone (R33812), is a peripherally selective dopamine D₂ receptor antagonist with a Ki of 0.3 nM in CHO cells expressing the rat receptor and a D₂ over D₃ selectivity of approximately 32-fold (Ki = 9.5 nM for D₃) [1]. Domperidone-d6 is primarily intended as an internal standard for the quantification of domperidone in biological matrices using GC-MS or LC-MS/MS, and is available from multiple suppliers at purities typically ranging from 95% to 98% by HPLC with isotopic enrichment of ≥95 atom % D .

Why Unlabeled Domperidone or Structural Analogs Cannot Substitute for Domperidone-d6 in Quantitative Bioanalysis


In LC-MS/MS quantification, matrix effects—including ion suppression or enhancement from co-eluting endogenous phospholipids, salts, and proteins—can introduce substantial variability in analyte response that cannot be corrected by external calibration alone [1]. Unlabeled domperidone, when used as an external standard, offers no compensation for sample-to-sample variation in extraction recovery, injection volume inconsistency, or instrument drift. Structural analogs as internal standards, while cost-effective, exhibit different chromatographic retention behavior and ionization efficiency from the analyte, often failing to track matrix effects reliably across diverse biological matrices . Stable isotope-labeled (SIL) internal standards such as Domperidone-d6 co-elute nearly identically with the target analyte and experience the same matrix-induced ionization perturbations, enabling accurate normalization of analyte response and meeting regulatory bioanalytical method validation criteria (e.g., ≤15% CV for IS-normalized matrix factors) .

Quantitative Differentiation Evidence: Domperidone-d6 Compared to Unlabeled Domperidone and Alternative Internal Standards


Analytical Precision: Matrix Effect Correction Using Domperidone-d6 in LC-MS/MS

Domperidone-d6 provides near-identical chromatographic retention and ionization behavior to unlabeled domperidone, enabling reliable correction of matrix effects that would otherwise compromise assay accuracy. Regulatory bioanalytical method validation guidelines require that the coefficient of variation (CV) of the internal standard-normalized matrix factor across multiple matrix lots does not exceed 15%. When Domperidone-d6 is employed as the internal standard, the CV of the IS-normalized matrix factor is typically maintained at <15%, in contrast to structural analog internal standards which frequently exceed this acceptance criterion due to differential ionization behavior . This is a class-level inference based on established SIL internal standard performance characteristics [1].

Bioanalysis LC-MS/MS Method Validation Internal Standardization

Chemical Purity and Isotopic Enrichment Specifications Across Commercial Sources

Commercial specifications for Domperidone-d6 vary among suppliers, with chemical purity ranging from 95% to 98% by HPLC and isotopic enrichment from 95 atom % D to 98 atom % D . For comparison, unlabeled domperidone analytical standards are typically supplied at ≥98% purity by HPLC but lack isotopic labeling . The highest-specification Domperidone-d6 products (98% CP, 98 atom % D) provide a mass difference of +6 Da versus the unlabeled analyte, sufficient to eliminate spectral overlap while maintaining near-identical physicochemical properties . The deuterium labeling is positioned on the propyl linker (1,1,2,2,3,3-d6), a chemically non-exchangeable site, ensuring label stability during sample preparation and storage .

Analytical Reference Standards Quality Control Procurement Specification

Deuterium (d6) vs. Carbon-13 (13C6) Labeling: Procurement and Analytical Trade-offs

Domperidone-d6 (M.W. 431.95) and Domperidone-13C6 (M.W. 431.87) are both commercially available stable isotope-labeled internal standards . The d6-labeled variant employs deuterium, a cost-effective labeling strategy that provides a +6 Da mass shift, exceeding the minimum required mass difference of ≥3 Da to avoid isotopic overlap with the unlabeled analyte (M.W. 425.91) . The 13C6-labeled analog offers the advantage of zero risk of hydrogen-deuterium exchange under certain sample preparation conditions but is generally more expensive to synthesize . Direct head-to-head analytical performance data for these two specific isotopologues in domperidone assays are not publicly available; however, class-level evidence indicates that deuterium-labeled internal standards positioned on non-exchangeable carbon sites perform equivalently to 13C-labeled analogs for most routine bioanalytical applications [1].

Stable Isotope Labeling Strategy LC-MS/MS Internal Standard Selection Cost-Benefit Analysis

Metabolic Stability Potential: Deuteration at the Propyl Linker as a Strategy for Prolonged Half-Life

Deuteration at the propyl linker of domperidone—the exact site modified in Domperidone-d6—is described in patent literature (US 2017/0298046 A1) as a strategy to slow oxidative metabolism via the deuterium kinetic isotope effect (DKIE), potentially increasing the half-life of the drug and enabling lower dosing to achieve equivalent therapeutic efficacy [1]. The patent asserts that slowing metabolism at key sites may reduce the dose-dependent risk of cardiac QT prolongation associated with domperidone by permitting a lower effective dose [2]. It is critical to note that Domperidone-d6 as supplied by commercial vendors is intended exclusively as an analytical internal standard, not as a pharmaceutical agent; the metabolic stability claims apply to deuterated domperidone drug substance formulations, not to the analytical standard product. However, the structural identity of Domperidone-d6 with the deuterated drug candidate validates its utility as an authentic internal standard for pharmacokinetic studies of deuterated domperidone formulations [3].

Deuterium Kinetic Isotope Effect Drug Metabolism Pharmacokinetic Improvement

Recommended Application Scenarios for Domperidone-d6 in Research and Industrial Workflows


Regulated Bioanalytical Method Development and Validation for Domperidone Pharmacokinetic Studies

Domperidone-d6 is the preferred internal standard for developing and validating LC-MS/MS methods intended for regulatory submission (FDA/EMA). Its co-elution and matched ionization behavior with unlabeled domperidone enable compliance with bioanalytical method validation guidelines, which require that IS-normalized matrix factor CVs be ≤15% across multiple matrix lots [1]. This application scenario is most relevant for contract research organizations (CROs) and pharmaceutical companies conducting clinical pharmacokinetic studies where domperidone plasma concentrations must be quantified with high accuracy and precision .

Quantitative Analysis of Domperidone in Complex Biological Matrices (Plasma, Urine, Tissue Homogenates)

In academic research and toxicology laboratories, Domperidone-d6 corrects for matrix effects encountered in complex biological samples—including hemolyzed plasma, urine with variable pH and salt content, and tissue homogenates—where unlabeled external standard calibration would yield unacceptable inaccuracy [1]. The +6 Da mass difference ensures baseline resolution from the unlabeled analyte in MS/MS detection while maintaining identical extraction recovery characteristics .

Metabolite Identification and Impurity Profiling in Pharmaceutical Quality Control

Domperidone-d6 serves as a reference standard for identifying and quantifying domperidone-related impurities and metabolites, including Domperidone N-Oxide (Impurity C), during pharmaceutical QC and stability testing [1]. The deuterated analog of Domperidone N-Oxide (Domperidone-d6 N-Oxide) is also commercially available, enabling a fully isotopically labeled impurity profiling workflow for GMP-compliant analytical laboratories .

Method Cross-Validation Between Laboratories Using Different Internal Standard Strategies

When transferring bioanalytical methods between laboratories or comparing data generated using structural analog internal standards (e.g., diphenhydramine) versus SIL internal standards, Domperidone-d6 provides a reference point for assessing method bias attributable to internal standard selection [1]. This is particularly valuable in multi-center clinical trials or when harmonizing legacy analytical methods with modern LC-MS/MS best practices .

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